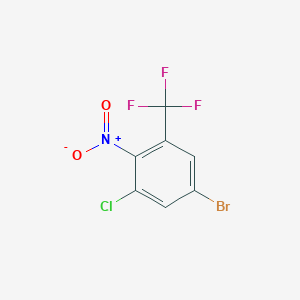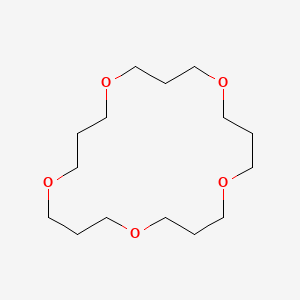
1,5,9,13,17-Pentaoxacycloicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,9,13,17-Pentaoxacycloicosane is a cyclic ether compound with the molecular formula C10H20O5 It is characterized by a ring structure consisting of five oxygen atoms interspersed with carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13,17-Pentaoxacycloicosane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form the ether linkage. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors can also facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
1,5,9,13,17-Pentaoxacycloicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,5,9,13,17-Pentaoxacycloicosane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a model compound for understanding biological ether linkages.
Industry: It is used in the production of specialty polymers and as a solvent for certain chemical reactions.
Mecanismo De Acción
The mechanism by which 1,5,9,13,17-Pentaoxacycloicosane exerts its effects involves its ability to form stable complexes with other molecules. The oxygen atoms in the ring structure can act as electron donors, facilitating interactions with various molecular targets. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: This compound has a similar ring structure but contains sulfur atoms instead of oxygen.
1,5,9,13,17-Pentathiacycloicosane: Similar to 1,5,9,13,17-Pentaoxacycloicosane but with sulfur atoms replacing the oxygen atoms.
Uniqueness
This compound is unique due to its high stability and ability to form complexes with a wide range of molecules. The presence of multiple oxygen atoms in the ring structure enhances its solubility in polar solvents and its reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C15H30O5 |
|---|---|
Peso molecular |
290.40 g/mol |
Nombre IUPAC |
1,5,9,13,17-pentaoxacycloicosane |
InChI |
InChI=1S/C15H30O5/c1-6-16-8-2-10-18-12-4-14-20-15-5-13-19-11-3-9-17-7-1/h1-15H2 |
Clave InChI |
GSFULZPZXWARAP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCCOCCCOCCCOCCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)

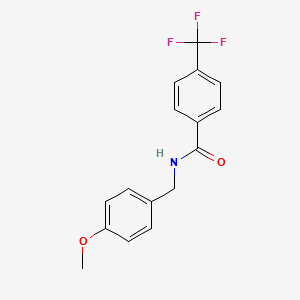


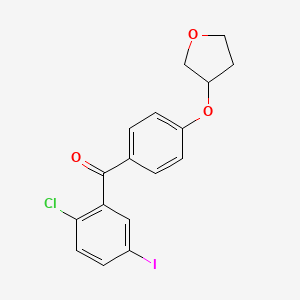
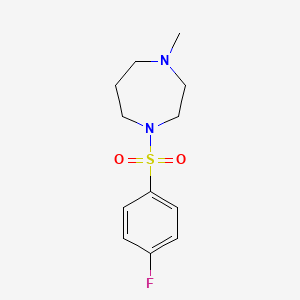
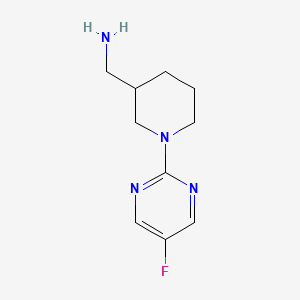
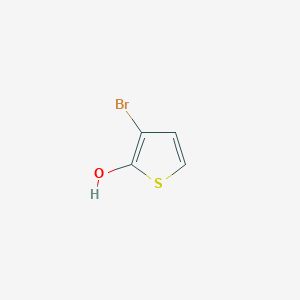
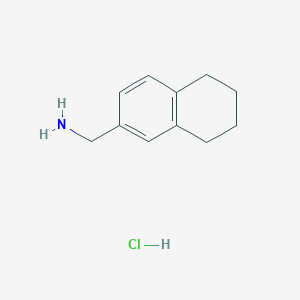
![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)

![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
